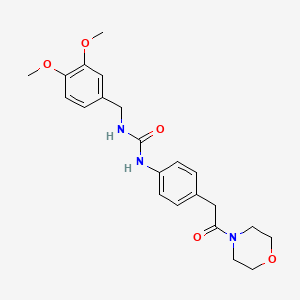![molecular formula C18H14N4O2 B2786438 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide CAS No. 946286-57-3](/img/structure/B2786438.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole compounds are known to possess various types of biological activities . The empirical formula of a similar compound is C14H11N3O2 .
Synthesis Analysis
The synthesis of benzimidazole compounds often involves condensation . The synthesized compounds are usually confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Molecular Structure Analysis
The molecular structure of benzimidazole compounds is typically confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazole compounds are often characterized by 1H-NMR and 13C-NMR .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole compounds are often analyzed using spectroscopic techniques .作用机制
Target of Action
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide, also known as N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide, primarily targets specific proteins or enzymes within the cell. These targets often include kinases, receptors, or other signaling molecules that play crucial roles in cellular processes such as proliferation, apoptosis, and differentiation .
Mode of Action
The compound interacts with its targets through binding to active sites or allosteric sites, leading to inhibition or activation of the target proteins. This interaction can result in conformational changes in the protein structure, altering its activity. For instance, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby modulating downstream signaling pathways .
Biochemical Pathways
Upon binding to its target, the compound affects several biochemical pathways. These pathways often involve key signaling cascades such as the MAPK/ERK pathway, PI3K/AKT pathway, or the JAK/STAT pathway. The modulation of these pathways can lead to changes in gene expression, cell cycle progression, and apoptosis. The specific pathways affected depend on the target protein and the cellular context .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues where its target proteins are expressed. Metabolism primarily occurs in the liver, where it is converted into active or inactive metabolites. Finally, the compound and its metabolites are excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action include inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses. These effects are achieved through the modulation of signaling pathways and gene expression. At the molecular level, the compound may cause changes in protein phosphorylation, enzyme activity, and transcription factor activation .
未来方向
Benzimidazole compounds have shown promise as potential antimicrobial and anticancer agents . Future research may focus on the development of these compounds as therapeutic agents . The experimental results and drug-likeness properties of certain benzimidazole compounds suggest their potential applications, which can be developed as potent anticancer drugs in the near future .
属性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-9-16(24-22-11)18(23)19-13-6-4-5-12(10-13)17-20-14-7-2-3-8-15(14)21-17/h2-10H,1H3,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFZCVBMHXDRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
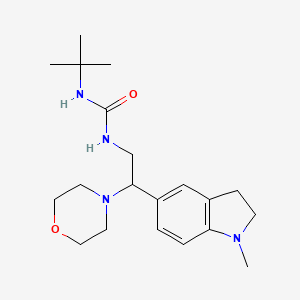
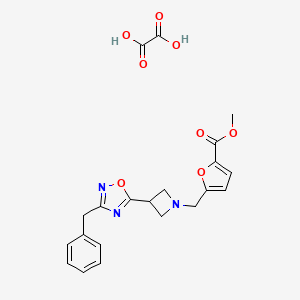
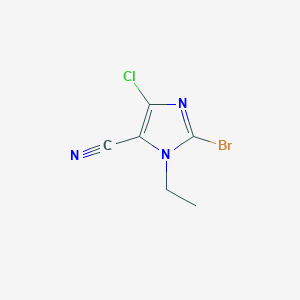
![ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2786358.png)

![7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2786360.png)
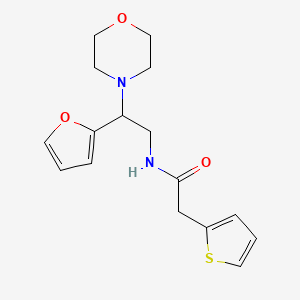
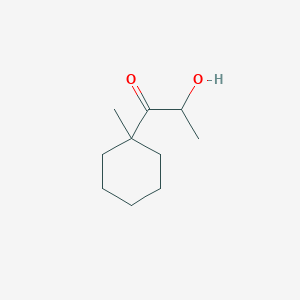
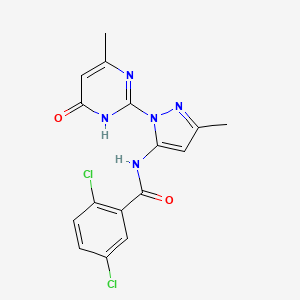

![Methyl 4-(7-ethoxy-2-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate](/img/structure/B2786368.png)
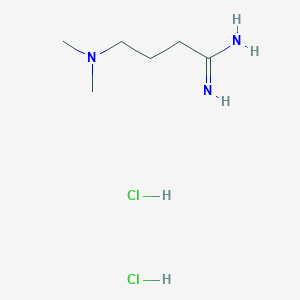
![Ethyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2786376.png)
